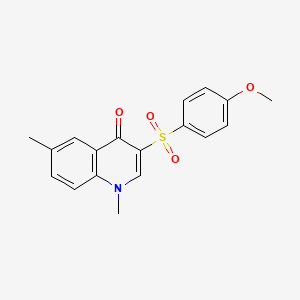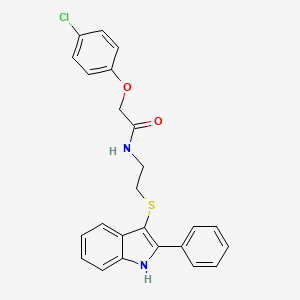
3-(4-Methoxybenzenesulfonyl)-1,6-dimethyl-1,4-dihydroquinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(4-Methoxybenzenesulfonyl)-1,6-dimethyl-1,4-dihydroquinolin-4-one" is a chemical that appears to be related to a family of organic compounds known as dihydroquinolines. These compounds are characterized by a quinoline structure that is partially saturated, containing a dihydro moiety. The methoxybenzenesulfonyl group suggests the presence of a methoxy group attached to a benzenesulfonyl moiety, which is further connected to the quinoline core.
Synthesis Analysis
The synthesis of related compounds involves Lewis acid-promoted reactions, as seen in the case of 4-N-(benzenesulfonyl)-3-methoxy-1,4-benzoquinone monoimine reacting with propenylbenzenes to produce complex molecules with multiple asymmetric centers . This suggests that the synthesis of "3-(4-Methoxybenzenesulfonyl)-1,6-dimethyl-1,4-dihydroquinolin-4-one" could also involve similar Lewis acid-promoted reactions, potentially yielding a product with a high degree of stereoselectivity.
Molecular Structure Analysis
The molecular structure of dihydroquinoline derivatives can be analyzed using techniques such as proton magnetic resonance (1H NMR). For example, the reaction of a dihydroisoquinolinone with a benzyl Grignard reagent allows for the determination of the position of methoxy groups within the molecule . This technique could be applied to the compound to elucidate the position of substituents and to confirm the structure of the synthesized molecule.
Chemical Reactions Analysis
Dihydroquinoline derivatives can undergo various chemical reactions. The synthesis of methoxylated tetrahydroisoquinolinium derivatives, for instance, involves the evaluation of different substituents and their effects on the affinity for biological targets . This indicates that "3-(4-Methoxybenzenesulfonyl)-1,6-dimethyl-1,4-dihydroquinolin-4-one" may also be amenable to modifications that could affect its chemical and biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydroquinoline derivatives can be influenced by their specific substituents. For example, the introduction of fluorides and subsequent reactions can lead to various analogues with different properties . The presence of a methoxybenzenesulfonyl group in "3-(4-Methoxybenzenesulfonyl)-1,6-dimethyl-1,4-dihydroquinolin-4-one" suggests that it may have unique physical and chemical properties that could be explored through experimental studies.
Applications De Recherche Scientifique
Fluorophore Development for Zinc Detection
A study on analogues of a Zinquin-related fluorophore, which includes derivatives similar to "3-(4-Methoxybenzenesulfonyl)-1,6-dimethyl-1,4-dihydroquinolin-4-one", highlighted the synthesis of compounds showing bathochromic shifts in their ultraviolet/visible spectra upon the addition of Zn(II). These compounds, though weakly or non-fluorescent in solution, form fluorescent complexes with Zn(II), indicating potential applications in the development of specific fluorophores for Zn(II) detection (Kimber et al., 2003).
Enzyme Inhibitory Activities for Alzheimer's Disease
Another significant application is in the field of Alzheimer's disease treatment. A series of sulfonamides derived from 4-methoxyphenethylamine showed inhibitory effects on acetylcholinesterase, with one compound exhibiting competitive inhibition, forming an irreversible enzyme-inhibitor complex. This suggests potential therapeutic applications in designing more potent acetylcholinesterase inhibitors for treating Alzheimer's disease (Abbasi et al., 2018).
Synthesis of Novel Therapeutic Agents
Research also extends into the synthesis of dimethyl dicarbamates derived from 1,2,3,4-tetrahydro-4-oxoquinazolines, indicating a methodology for creating a variety of compounds with potential pharmacological applications. This synthesis process could lead to the development of new drugs with varied therapeutic effects (White & Baker, 1990).
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been found to target stromelysin-1, a human protein .
Mode of Action
This interaction could potentially alter cellular processes, leading to the observed effects of the compound .
Biochemical Pathways
Given the potential target of this compound, it may be involved in pathways related to protein function and cellular processes .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, determining how much of the compound reaches its target site of action .
Result of Action
Based on the potential target of this compound, it may alter protein function and influence cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(4-Methoxybenzenesulfonyl)-1,6-dimethyl-1,4-dihydroquinolin-4-one. Factors such as temperature, pH, and the presence of other molecules could affect the compound’s stability and its interaction with its target .
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)sulfonyl-1,6-dimethylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c1-12-4-9-16-15(10-12)18(20)17(11-19(16)2)24(21,22)14-7-5-13(23-3)6-8-14/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRGBXXHFKAUKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxybenzenesulfonyl)-1,6-dimethyl-1,4-dihydroquinolin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[(3-Ethyl-1,2-oxazol-5-yl)methoxy]ethyl]but-2-ynamide](/img/structure/B2550662.png)
![N-[(2-methoxyphenyl)methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide](/img/structure/B2550663.png)
![N-(1,3-benzodioxol-5-yl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2550664.png)
![2-[(2-Morpholin-4-ylethyl)amino]-5-nitrobenzonitrile](/img/structure/B2550666.png)

![N-(4-methoxyphenyl)-6-(4-oxo-2-thioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)hexanamide](/img/structure/B2550669.png)
![5-({6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}amino)-2-hydroxybenzoic acid](/img/structure/B2550670.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chloro-4-methoxybenzenesulfonamide](/img/structure/B2550672.png)


![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2550677.png)


![[3-(4-Methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2550683.png)